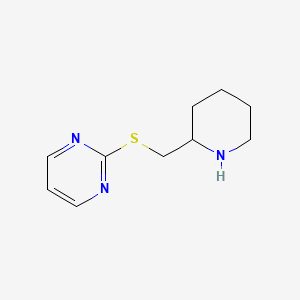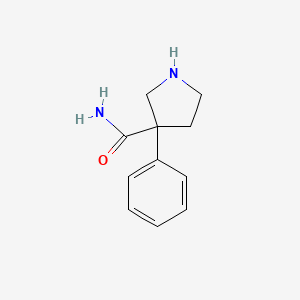![molecular formula C12H15NO4 B13251515 [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a nitrophenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable precursor with a nitrophenyl derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the oxane ring provides structural stability. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
- [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol
Uniqueness
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and interactions
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)13(15)16/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
LNCYLNPAYLRAHN-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylphenyl)methyl]pyridin-3-amine](/img/structure/B13251435.png)

![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)
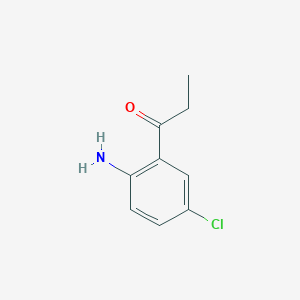
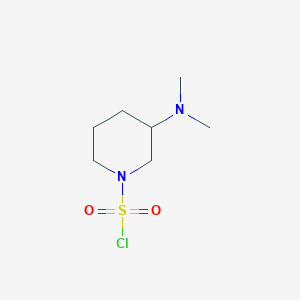
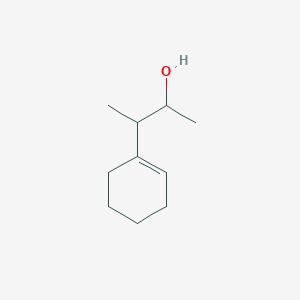
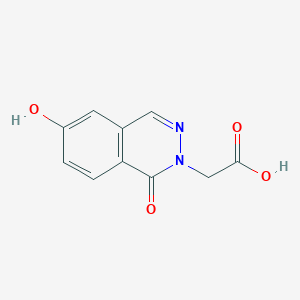

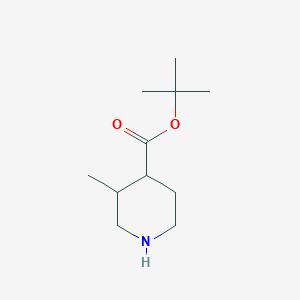

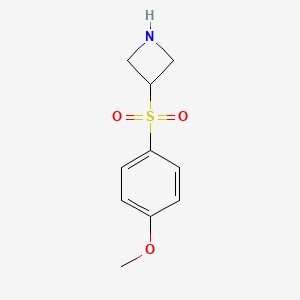
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
